molecular formula C8H20N2 B135496 N,N'-Diisopropylethylenediamine CAS No. 4013-94-9

N,N'-Diisopropylethylenediamine

Cat. No. B135496
CAS RN: 4013-94-9
M. Wt: 144.26 g/mol
InChI Key: MFIGJRRHGZYPDD-UHFFFAOYSA-N
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Description

N,N'-Diisopropylethylenediamine is a chemical compound synthesized from diisopropylamine and ethylene oxide. It is further processed through chloridization to N,N-diisopropyl-2-aminoethyl chloride and then undergoes amination to yield the final product . This compound is part of a broader class of ethylenediamines, which are characterized by the presence of an ethylene bridge (-CH2CH2-) between two amine groups (-NH2). These compounds are versatile and can be modified to produce a variety of derivatives with different properties and applications.

Synthesis Analysis

The synthesis of N,N'-Diisopropylethylenediamine involves a multi-step reaction starting with the reaction of diisopropylamine with ethylene oxide. The optimal molar ratio for this step is 1.2:1. Subsequent chloridization with thionyl chloride follows a molar ratio of 2:1. The final amination step requires an ammonia to N,N-diisopropyl-2-aminoethyl chloride ratio of 12:1. The reactions are sensitive to reaction time, temperature, and solvent choice, with the total yield of the title product reaching 81.4% .

Molecular Structure Analysis

The molecular structure of N,N'-Diisopropylethylenediamine and its derivatives can be complex, as evidenced by the various studies on related compounds. For instance, the crystal structure of a zinc complex with a related ethylenediamine derivative shows an octahedral coordination around the zinc atom . Similarly, the synthesis of a novel long-chain acyclic phosphazene derivative of ethylenediamine was confirmed by single-crystal X-ray studies . These studies highlight the diverse structural possibilities of ethylenediamine derivatives.

Chemical Reactions Analysis

Ethylenediamine derivatives participate in various chemical reactions. For example, the synthesis of a cyclic diamide disulfide from an ethylenediamine derivative involves simultaneous deprotection and oxidative cyclization . Another derivative was synthesized by a nucleophilic additive reaction of ethylenediamine and acrylonitrile . These reactions demonstrate the reactivity of ethylenediamine derivatives and their potential for forming complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives can be quite diverse. For instance, the pKa values of a tetrakis(2-hydroxypropyl) derivative of ethylenediamine were determined to be 8.99 and 4.30, indicating its basic nature . The inhibitory effect of a bis(1-phenylethanol) derivative against steel corrosion in HCl media was studied, showing that it acts through both physical and chemical adsorptive interactions . These properties are crucial for applications in corrosion inhibition and chelation.

Scientific Research Applications

Antimycobacterial Activity

N,N'-Diisopropylethylenediamine was identified for its antimycobacterial activity, specifically against Mycobacterium tuberculosis. It showed promising results in vivo and in vitro, and its effectiveness was comparable to that of isoniazid, a known antituberculous compound. Its activity was observed through various administration methods and dosage schedules (Shepherd et al., 1966).

Synthesis of Diisopropyltetrahydroquinoxalinedione Derivatives

The compound has been used in the synthesis of diisopropyltetrahydroquinoxalinedione derivatives, which were achieved through both chemical and electrochemical methods. This process demonstrated the compound's utility in organic synthesis, with the electrochemical method providing higher yields (Habibi, Nematollahi, & Azimi, 2008).

Role in Iron Chelation

N,N'-Diisopropylethylenediamine was part of the study for iron chelation efficacy. Its derivative, the diisopropyl ester, showed high therapeutic index in iron chelation, which is crucial for treating conditions like iron overload. This highlights its potential role in developing treatments for iron-related disorders (Pitt et al., 1986).

Reactivity with Thiourea in Platinum Complexes

The reactivity of N,N'-Diisopropylethylenediamine with thiourea in platinum complexes was explored. Understanding this reactivity is important for developing new compounds with potential applications in catalysis and materials science (Mureinik & Robb, 1971).

Drug Delivery Applications

This compound has been used in the development of pH-responsive amphiphilic polyphosphazenes for drug delivery, particularly in antitumor therapy. Its ability to form nanovehicles for drug delivery highlights its potential in biomedical applications (Qiu et al., 2013).

Safety And Hazards

N,N’-Diisopropylethylenediamine is a flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

N,N’-Diisopropylethylenediamine has been used in the preparation of nano drug delivery systems to improve metastatic breast cancer therapy . The N,N-diisopropylethylenediamine group on BD-PEI would undergo protonation at pH values less than 6.3, resulting in the transformation of the micelle core from hydrophobic to hydrophilic .

properties

IUPAC Name

N,N'-di(propan-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIGJRRHGZYPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041072
Record name N,N'-Diisopropylethylenediamine
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N,N'-Diisopropylethylenediamine

CAS RN

4013-94-9
Record name N,N′-Diisopropylethylenediamine
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Record name N,N'-Diisopropylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-bis(1-methylethyl)-
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Record name N,N'-Diisopropylethylenediamine
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Record name N,N'-diisopropylethylenediamine
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Record name 1,2-Bis(isopropylamino)ethane
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Synthesis routes and methods I

Procedure details

Obtained as a colorless oil (41%) from tert-butyl[(2,5-difluoro-4-isocyanatobenzyl)oxy]dimethylsilane (intermediate 141; 0.43 g, 1.46 mmol), trans-4-[(2-hydroxyethyl)(methyl)amino]cyclohexylhydroxy(di-2-thienyl)acetate (intermediate 60; 0.57 g, 1.46 mmol) and diisopropylethylendiamine (0.38 mL, 2.22 mmol) following the experimental procedure as described in intermediate 61 (reaction time and temperature: 24 hours at 60° C.), followed by a purification by column chromatography with silica gel, eluting with methylene chloride/ethanol (9:1).
Name
intermediate 141
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
41%

Synthesis routes and methods II

Procedure details

Obtained as a yellow solid (14%) from 5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-isocyanato-4-methoxybenzonitrile (intermediate 132; 0.48 g, 1.51 mmol), trans-4-(methylamino)cyclohexyl hydroxy(di-2-thienyl)acetate (intermediate 5, 0.44 g, 1.13 mmol) and diisopropylethylendiamine (0.6 mL, 3.44 mmol) following the experimental procedure as described in intermediate 61, followed by a purification by column chromatography with silica gel, eluting with methylen chloride/isopropanol (9:1).
Name
intermediate 132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
14%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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